5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one
Description
5-(2-Hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one is a bicyclic heterocyclic compound featuring a tetrahydropyrrolo[2,3-b]pyrrolone core substituted with a 2-hydroxyphenyl group at position 5 and a methyl group at position 3a. Its CAS registry number is 214144-17-9, and it is commercially available with a purity of 95% . Structural characterization methods such as NMR, IR, and mass spectrometry are critical for confirming its identity, as seen in related compounds .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-3a-methyl-3,4,6,6a-tetrahydropyrrolo[2,3-b]pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13-6-9(8-4-2-3-5-10(8)16)14-12(13)15-11(17)7-13/h2-5,12,16H,6-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGAYZSPDUEXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=NC1NC(=O)C2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenylhydrazine and an appropriate diketone, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyrrolo core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different physical and chemical properties. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro compounds with altered reactivity.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrrole derivatives, including 5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one, exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic pathways . The structure-activity relationship (SAR) of these compounds suggests that modifications to the pyrrole ring can enhance their anticancer efficacy.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Pyrrole derivatives are known for their ability to inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways . This makes them suitable candidates for developing new antimicrobial therapies, especially against multi-drug resistant strains.
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes. These include:
- One-Pot Reactions : Efficient methods have been developed that allow for the synthesis of pyrrole derivatives in a single reaction vessel, minimizing purification steps and improving yield.
- Cycloaddition Reactions : These reactions are utilized to construct the heterocyclic framework of the compound. They often involve the use of catalysts to facilitate the formation of the pyrrole ring from simpler precursors .
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective properties. The antioxidant activity associated with pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anti-inflammatory Effects
There is evidence to support the anti-inflammatory properties of pyrrole derivatives. Compounds like this compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is a contributing factor in many diseases including arthritis and cardiovascular disorders .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of pyrrole derivatives:
Mechanism of Action
The mechanism by which 5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrrolo-pyrrole and indole-fused derivatives, focusing on structural features, synthesis, and physicochemical properties.
1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones
- Structure : These compounds (e.g., 2-methyl-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one, 3a ) feature a fused indole-pyrrolidone system, differing from the target compound’s bicyclic pyrrolo[2,3-b]pyrrolone core .
- Synthesis: Prepared via domino palladium-catalyzed reactions involving 5-(aryl-2-ylmethyl)-1,3-dioxane-4,6-diones and propargylamines.
- Physicochemical Data: Property 3a (C₁₄H₁₃NO₃) Target Compound (CAS 214144-17-9) Molecular Weight 243.26 g/mol Not explicitly reported Melting Point 148–150°C Not reported Key IR Absorptions 1720 cm⁻¹ (C=O) Likely similar C=O stretch Notable NMR Signals δ 7.20–7.60 (aryl H) δ 6.80–7.40 (2-hydroxyphenyl H)
Ethyl 5-(3-Aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate
- Structure: This compound (from ) includes a pyrrole-ester backbone with cyano and aminophenyl substituents, differing significantly in functional groups from the target compound’s hydroxyl and methyl groups .
- Synthesis : Prepared via multi-step routes involving Suzuki couplings or nucleophilic substitutions. The target compound’s synthesis might instead prioritize hydroxyl group preservation.
- Key Differences: Higher polarity due to the ester and cyano groups. Molecular weight: ~380 g/mol (estimated) vs. the target compound’s likely lower weight (~260–280 g/mol).
Sulfonated Pyrrolo[3,4-c]pyrrole Derivatives
- Structure: The compound (S)-1-[5-(2,3-dihydrodioxino[2,3-b]pyridine-7-sulfonyl)-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one (CAS 2245053-57-8) features a sulfonyl-dioxinopyridine moiety absent in the target compound .
- Pharmacological Relevance : Listed with hazard statements (H302, H315), suggesting bioactivity. The target compound’s hydroxyl group may confer antioxidant properties, but direct evidence is lacking.
- Molecular Weight : 457.50 g/mol vs. the target compound’s smaller size, implying differences in bioavailability .
Pyrrolo[3,4-d][1,2]oxazole-4,6-diones
- Structure : 5-(4-Methylphenyl)-3-isobutyl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione (CAS 1005042-07-8) incorporates an oxazole ring, contrasting with the target’s pyrrolone system .
- Functional Implications : The oxazole ring enhances metabolic stability compared to pyrrolones, which are more prone to hydrolysis.
Biological Activity
5-(2-hydroxyphenyl)-3a-methyl-3,3a,4,6a-tetrahydropyrrolo[2,3-b]pyrrol-2(1H)-one is a compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique tetrahydropyrrolo structure with a hydroxyl group on the phenyl ring. Its molecular formula is with a molecular weight of approximately 217.27 g/mol.
Antitumoral Effects
Recent studies have highlighted the antitumoral potential of pyrrolidine derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines. For instance:
- Study Findings : A study identified leading compounds among highly functionalized 5-hydroxy-2H-pyrrol-2-ones that exhibited potent antitumoral effects while demonstrating minimal estrogenic activity. These compounds inhibited estrogen receptor (ER) mediated transcription in breast cancer cells without affecting androgen or glucocorticoid receptor pathways .
- Mechanism of Action : The active compounds induced apoptosis and blocked the cell cycle in ER-positive breast cancer cells, suggesting a mechanism that could be exploited for therapeutic interventions in hormone-dependent cancers .
Anti-inflammatory Activity
Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties.
- Research Insights : Compounds with similar structures have been reported to inhibit the activity of formyl peptide receptors (FPRs), which play critical roles in inflammatory responses. Antagonists of FPRs can modulate neutrophil activities such as chemotaxis and adhesion, indicating a potential role in treating inflammatory diseases .
Other Pharmacological Activities
The biological activity of this compound may extend to other areas:
- Neuroprotective Effects : Some studies suggest that certain pyrrolidine derivatives exhibit neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies and Experimental Data
Several case studies and experimental data support the biological activities mentioned:
| Study | Activity Evaluated | Findings |
|---|---|---|
| Study A | Antitumoral | Inhibition of ER-mediated transcription; induced apoptosis in breast cancer cells. |
| Study B | Anti-inflammatory | Inhibition of FPRs; reduced neutrophil chemotaxis and adhesion. |
| Study C | Neuroprotection | Modulation of neurotransmitter levels; reduced oxidative stress markers. |
Q & A
Q. What are the recommended synthetic routes for preparing derivatives of pyrrolo-pyrrolone scaffolds, and how can reaction yields be optimized?
Cyclization strategies using base-assisted methods are effective for constructing the tetrahydropyrrolo-pyrrolone core. For example, substituents like hydroxyphenyl groups can be introduced via nucleophilic aromatic substitution or condensation reactions. Reaction yields (e.g., 46–63% in ) depend on temperature control, stoichiometry of reagents (e.g., phenol derivatives), and purification techniques like recrystallization . Optimization may involve iterative adjustment of solvent polarity (e.g., ethanol vs. DMF) and reaction time.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : To verify proton environments (e.g., hydroxyl proton at δ ~10 ppm, methyl groups at δ ~1.5 ppm) and carbon backbone connectivity .
- HRMS : For precise molecular weight confirmation (e.g., deviation < 2 ppm).
- FTIR : To identify functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) .
Q. How can researchers design experiments to evaluate the thermal stability of this compound?
Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points (e.g., 138–211°C in ) and decomposition profiles. Pair with variable-temperature NMR to monitor structural changes under thermal stress .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and reaction pathways. For instance, ICReDD’s workflow combines DFT-based reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects, catalyst selection) . Machine learning models trained on reaction databases may further accelerate discovery.
Q. How can statistical Design of Experiments (DoE) improve the synthesis and functionalization of this compound?
DoE methods (e.g., factorial designs) enable systematic exploration of variables (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design could optimize yield while minimizing side products. highlights applications in chemical technology for parameter screening and interaction analysis .
Q. What strategies resolve contradictions in spectral data between synthesized batches or literature reports?
- Cross-validation : Use multiple techniques (e.g., X-ray crystallography for unambiguous confirmation if crystals are obtainable) .
- Batch comparison : Analyze NMR spectra under identical conditions (solvent, concentration) to rule out solvent-induced shifts.
- Replication : Reproduce literature protocols exactly, noting deviations in reagent purity or equipment calibration .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving pyrrolo-pyrrolone intermediates?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to prevent side reactions .
- Flow chemistry : Improve consistency in sensitive steps (e.g., cyclization) by controlling residence time and mixing efficiency.
Q. What advanced separation techniques are effective for isolating enantiomers or regioisomers of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
